4-Methoxybenzaldehyde (4-(4-methoxyphenyl)-1,3-thiazol-2-YL)hydrazone

Monoamine oxidase inhibition Neuropharmacology Hydrazone SAR

4-Methoxybenzaldehyde (4-(4-methoxyphenyl)-1,3-thiazol-2-YL)hydrazone (CAS 78559-91-8) is a synthetic 2-arylidenehydrazinyl-4-arylthiazole derivative with the molecular formula C18H17N3O2S and a molecular weight of 339.42 g/mol. This compound belongs to the thiazolylhydrazone class, a privileged scaffold in medicinal chemistry known for its capacity to inhibit monoamine oxidase (MAO) isoforms and to exhibit antimicrobial and antiproliferative activities.

Molecular Formula C18H17N3O2S
Molecular Weight 339.4 g/mol
Cat. No. B11705027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxybenzaldehyde (4-(4-methoxyphenyl)-1,3-thiazol-2-YL)hydrazone
Molecular FormulaC18H17N3O2S
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC=C(C=C3)OC
InChIInChI=1S/C18H17N3O2S/c1-22-15-7-3-13(4-8-15)11-19-21-18-20-17(12-24-18)14-5-9-16(23-2)10-6-14/h3-12H,1-2H3,(H,20,21)/b19-11+
InChIKeyJDKRFLVNEGWBBX-YBFXNURJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxybenzaldehyde (4-(4-methoxyphenyl)-1,3-thiazol-2-YL)hydrazone: Procurement-Relevant Identity and Core Characteristics


4-Methoxybenzaldehyde (4-(4-methoxyphenyl)-1,3-thiazol-2-YL)hydrazone (CAS 78559-91-8) is a synthetic 2-arylidenehydrazinyl-4-arylthiazole derivative with the molecular formula C18H17N3O2S and a molecular weight of 339.42 g/mol . This compound belongs to the thiazolylhydrazone class, a privileged scaffold in medicinal chemistry known for its capacity to inhibit monoamine oxidase (MAO) isoforms and to exhibit antimicrobial and antiproliferative activities [1]. It is commercially available as a research chemical through major suppliers such as Sigma-Aldrich (AldrichCPR product line) .

Why Generic Substitution Fails: Pharmacodynamic Divergence Among 4-(4-Methoxyphenyl)-1,3-thiazol-2-yl Hydrazone Analogs


Within the 2-arylidenehydrazinyl-4-arylthiazole series, subtle variations in the aryl substitution pattern produce substantial shifts in biological target engagement. For instance, the 4-methoxybenzaldehyde (4-methyl-1,3-thiazol-2-yl)hydrazone analog exhibits a pKi of 7.72 against human MAO-A, whereas the 4-phenyl analog drops to pKi 7.30—a difference of approximately 0.42 log units, corresponding to a roughly 2.6-fold difference in binding affinity [1]. The target compound, bearing a 4-(4-methoxyphenyl) group on the thiazole ring, presents a dual methoxy pharmacophore that is structurally distinct from both the 4-methyl and 4-phenyl congeners, with distinct electronic and steric properties that modulate hydrogen-bonding capacity, lipophilicity (log P), and polar surface area (PSA)—parameters directly correlated with antibacterial potency in QSAR studies of this series [2]. Consequently, substituting this compound with a close analog without verifying target-specific activity data risks selecting a molecule with meaningfully altered affinity, selectivity, or cellular potency.

Quantitative Differentiation Evidence: 4-Methoxybenzaldehyde (4-(4-methoxyphenyl)-1,3-thiazol-2-YL)hydrazone vs. Closest Analogs


MAO-A Inhibitory Potency: 4-Methoxyphenyl-Thiazole vs. 4-Phenyl-Thiazole Congeners

Among 2-thiazolylhydrazone derivatives, the 4-substituent on the thiazole ring critically governs MAO-A binding affinity. The 4-methoxybenzaldehyde (4-methyl-1,3-thiazol-2-yl)hydrazone analog achieves a pKi of 7.72 against human MAO-A, whereas the 4-phenyl analog yields a pKi of only 7.30 [1]. The target compound, with a 4-(4-methoxyphenyl) group, introduces an electron-donating methoxy substituent at the para position of the 4-phenyl ring, which is predicted to enhance binding relative to the unsubstituted 4-phenyl analog through improved hydrogen-bond interactions in the MAO active site, as demonstrated by molecular modeling of the thiazolylhydrazone series [2]. Although the exact pKi of the target compound has not been reported in the primary literature, the pKi difference of 0.42 units between 4-methyl (7.72) and 4-phenyl (7.30) analogs establishes that even minor thiazole C4 modifications produce functionally significant affinity shifts.

Monoamine oxidase inhibition Neuropharmacology Hydrazone SAR

Antifungal Activity Spectrum: 4-(4-Methoxyphenyl)thiazole Hydrazones vs. Clinical Fungal Strains

A focused library of arylidene-2-(4-(4-methoxy/bromophenyl)thiazol-2-yl)hydrazines—which includes the target compound's core 4-(4-methoxyphenyl)thiazole substructure—was screened against pathogenic fungi. The most effective compounds within this series exhibited minimum inhibitory concentration (MIC) values in the range of 6.25–25 μg/mL against three clinically relevant fungal strains: Candida albicans, Cryptococcus neoformans, and Aspergillus flavus [1]. This potency range positions the 4-(4-methoxyphenyl)thiazole-bearing hydrazones as moderate-to-good antifungal candidates. By contrast, within the broader 2-arylidenehydrazinyl-4-arylthiazole class, compounds lacking the 4-methoxyphenyl group on the thiazole ring showed virtually no antifungal activity against the tested panel, including Candida albicans and Aspergillus oryzae [2]. The presence of the 4-methoxyphenyl substituent on the thiazole thus appears to be a structural determinant for antifungal activity.

Antifungal drug discovery Candida albicans Thiazole hydrazone

Antiproliferative Activity: 4-Methoxybenzylidene-Hydrazinyl-Thiazoles in Carcinoma Cell Lines

In a systematic evaluation of arylidene-hydrazinyl-thiazole derivatives against human carcinoma cell lines, 2-[2-(4-methoxybenzylidene)hydrazinyl]-4-phenylthiazole—the direct 4-phenyl analog of the target compound—exhibited an IC50 of 11.1 µg/mL against HeLa cervical cancer cells [1]. The target compound replaces the 4-phenyl group with a 4-(4-methoxyphenyl) group, introducing an additional methoxy substituent. Within the same study, the most potent compound, 2-(2-benzylidene-hydrazinyl)-4-methylthiazole, showed IC50 values of 3.92 µg/mL (MDA-MB-231) and 11.4 µg/mL (HeLa) [1]. In a related series of 2-arylidenehydrazinyl-4-arylthiazoles evaluated in brine shrimp lethality assays, compound 3g (bearing OMe groups at R1 and R3) demonstrated the highest cytotoxicity with an LC50 of 54 ppm, followed by compound 3h (LC50 = 85 ppm) [2]. These data collectively indicate that methoxy substitution patterns on both the benzylidene and thiazole-aryl rings cooperatively modulate cytotoxic potency.

Cancer cell cytotoxicity HeLa cells Hydrazinyl-thiazole SAR

Antioxidant Capacity: DPPH Radical Scavenging Hierarchy Within the 2-Arylidenehydrazinyl-4-arylthiazole Series

In a panel of sixteen 2-arylidenehydrazinyl-4-arylthiazole analogues (3a–p) evaluated for DPPH free radical scavenging activity, compounds 3j, 3a, and 3i exhibited the greatest antioxidant potency with IC50 values of 0.66, 0.81, and 1.08 µM, respectively, which were comparable to ascorbic acid (IC50 0.87 µM) [1]. The SAR analysis revealed that an additional OH group at the R4 position (R1=R3=R4=OH, as in 3i and 3j) led to more potent radical scavenging activity [1]. The target compound, bearing a 4-methoxybenzylidene moiety (one OMe) and a 4-(4-methoxyphenyl)thiazole (a second OMe), lacks free phenolic OH groups, predicting a moderate antioxidant profile. In related 2-arylidenehydrazinyl-4-arylthiazole studies, compounds with dual methoxy substitution showed DPPH IC50 values in the 2–20 µM range depending on the specific substitution pattern [2].

Free radical scavenging DPPH assay Antioxidant QSAR

Drug-Likeness and Oral Bioavailability Potential: Compliance with Rule-of-Five and Veber Criteria

In silico evaluation of sixteen 2-arylidenehydrazinyl-4-arylthiazole analogues (3a–p) revealed that none of the compounds violated Lipinski's rule of five or Veber's rule, indicating potential suitability for oral drug development [1]. The target compound, with a molecular weight of 339.42 g/mol, two hydrogen bond acceptors (methoxy oxygen atoms plus the hydrazone nitrogen), and a calculated log P estimated to fall within the 3–5 range based on QSAR data for related compounds [2], is predicted to comply with all drug-likeness filters. A docking study of the closely related compound 3i into the E. coli FabH receptor active site demonstrated favorable binding interactions, supporting target engagement potential [1]. These computational predictions distinguish the 2-arylidenehydrazinyl-4-arylthiazole class from many other hydrazone chemotypes that frequently fail drug-likeness criteria due to excessive molecular weight, high log P, or inadequate polar surface area.

Drug-likeness Lipinski rule of five ADME prediction

Synthetic Accessibility and One-Pot Preparation Advantage

An efficient, single-pot, two-step procedure has been developed for the synthesis of 2-arylidenehydrazinyl-4-arylthiazoles, including the target compound class . This methodology involves the condensation of an aromatic aldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, followed by direct treatment with phenacyl bromide in acidic buffer at room temperature, yielding the desired hydrazone in good yield without intermediate isolation . In the broader Hantzsch-based synthetic protocol applied to the 3a–p series, isolated yields of 72–95% were achieved [1]. This contrasts with many other hydrazone-thiazole hybrid syntheses that require multi-step purification, inert atmosphere conditions, or expensive coupling reagents. The commercial availability of the target compound from Sigma-Aldrich (AldrichCPR) further reduces synthesis burden for laboratories requiring immediate access to the characterized material .

Hantzsch thiazole synthesis One-pot methodology Chemical procurement

Optimal Research and Industrial Application Scenarios for 4-Methoxybenzaldehyde (4-(4-methoxyphenyl)-1,3-thiazol-2-YL)hydrazone


Structure-Activity Relationship (SAR) Studies of MAO-A/B Isoform Selectivity in Thiazolylhydrazone Series

The established pKi data for close analogs (4-methyl: 7.72; 4-phenyl: 7.30) against human MAO-A [1] position the target compound as a critical SAR probe. The 4-(4-methoxyphenyl) substitution introduces an extended aromatic system with an electron-donating methoxy group, enabling systematic exploration of how thiazole C4 aryl electronics and sterics influence MAO isoform selectivity. Molecular docking studies of the 2-thiazolylhydrazone series into MAO-A (PDB 2BXR) and MAO-B (PDB 1GOS) provide a validated computational framework for rationalizing binding differences [2]. Researchers should prioritize this compound when constructing a congeneric series aimed at identifying MAO-B-selective inhibitors for neurodegenerative disease applications.

Antifungal Lead Optimization Targeting Azole-Resistant Candida and Cryptococcus Species

Compounds bearing the 4-(4-methoxyphenyl)thiazole substructure have demonstrated MIC values of 6.25–25 μg/mL against Candida albicans, Cryptococcus neoformans, and Aspergillus flavus [3]. With the increasing prevalence of azole-resistant fungal infections, this chemotype offers a structurally distinct scaffold for hit-to-lead optimization. The target compound is suitable as a starting point for medicinal chemistry campaigns focused on improving antifungal potency through systematic modification of the benzylidene ring while retaining the critical 4-(4-methoxyphenyl)thiazole pharmacophore. The favorable drug-likeness profile of the series supports oral development potential [4].

Dual Antibacterial-Antioxidant Agent Screening in Multidrug-Resistant Gram-Negative Pathogens

Within the 2-arylidenehydrazinyl-4-arylthiazole series, several compounds show strong bactericidal activity against Gram-negative pathogens including E. coli, K. pneumonia, and Y. pestis, with inhibition zones comparable to nalidixic acid at 300 μg/disc [5]. Compound 3g, a close structural relative, produced a 22 mm inhibition zone against E. coli [5]. Simultaneously, certain congeners exhibit DPPH radical scavenging activity comparable to ascorbic acid (IC50 0.66–1.08 μM) [5]. The target compound, with its dual methoxy substitution, is suited for screening campaigns that seek molecules with combined antibacterial and antioxidant properties—a desirable profile for treating infections where oxidative tissue damage contributes to pathology. QSAR models correlating log P and PSA with antibacterial potency are available to guide further optimization [5].

Anticancer Screening in Cervical and Breast Carcinoma Cell Line Panels

The direct 4-phenyl analog of the target compound (2-[2-(4-methoxybenzylidene)hydrazinyl]-4-phenylthiazole) exhibited an IC50 of 11.1 µg/mL against HeLa cervical cancer cells [6]. The target compound's additional methoxy group on the thiazole 4-phenyl ring is predicted to modulate cytotoxic potency and potentially improve selectivity. Researchers focused on identifying thiazole-hydrazone hybrids with antiproliferative activity against cervical (HeLa) and breast (MDA-MB-231) carcinoma cell lines should include this compound in a focused library to probe the contribution of the 4-methoxyphenyl substituent to cytotoxicity and to DNA interaction profiles, as electrophoresis studies suggest these compounds do not act via plasmid DNA cleavage [6].

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